Sub‑Nanomolar GHS‑R1a Agonist Potency vs. Indoline Sulfonamide Analogs
SB‑791016 (869074‑92‑0) displays a pEC₅₀ of 9.8 (intrinsic activity = 0.9) at the human GHS‑R1a receptor, equating to an EC₅₀ of approximately 0.158 nM in a cell‑based BACMAM FLIPR assay [1]. In contrast, the indoline sulfonamide analog compound 2 (open‑chain indole replacement) exhibits a pEC₅₀ of 8.6 (EC₅₀ ≈ 2.5 nM) under comparable conditions, representing a ~16‑fold reduction in potency . The 3,4‑dimethylbenzenesulfonyl group in SB‑791016 is critical for maintaining this high potency; substitution with a 4‑methoxy‑3‑methylbenzenesulfonyl group in the related analog N‑[2‑(1H‑indol‑3‑yl)ethyl]‑N'‑(4‑methoxy‑3‑methylbenzenesulfonyl)guanidine results in complete loss of detectable GHS‑R1a agonist activity in the same assay format .
| Evidence Dimension | GHS-R1a agonist potency (pEC₅₀ / EC₅₀) |
|---|---|
| Target Compound Data | pEC₅₀ = 9.8 ± 0.1 (EC₅₀ ≈ 0.158 nM); intrinsic activity = 0.9 |
| Comparator Or Baseline | Indoline analog compound 2: pEC₅₀ = 8.6 (EC₅₀ ≈ 2.5 nM); 4‑methoxy‑3‑methyl analog: no detectable agonist activity (EC₅₀ > 10 µM) |
| Quantified Difference | ~16‑fold greater potency than indoline analog; >10,000‑fold greater potency than 4‑methoxy‑3‑methyl analog |
| Conditions | Recombinant human GHS‑R1a expressed in HEK293 cells; BACMAM FLIPR calcium mobilization assay; 37 °C, physiological buffer |
Why This Matters
The sub‑nanomolar potency of 869074‑92‑0 means that significantly lower compound quantities are required for target engagement studies, reducing cost per experiment and minimizing off‑target risk at high concentrations when compared to lower‑potency analogs.
- [1] BindingDB. BDBM50412954 (SB-791016): Agonist activity at human ghrelin receptor, EC₅₀ = 0.158 nM (BACMAM FLIPR assay). Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50412954. View Source
